2-Fluorethylacrylat

Übersicht

Beschreibung

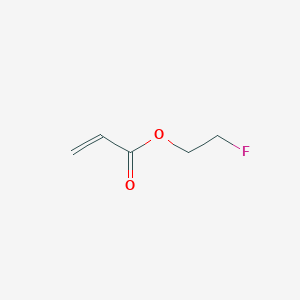

2-Fluoroethyl acrylate is a compound with the molecular formula C5H7FO2 . It is also known by other names such as 2-fluoroethyl prop-2-enoate and 2-Propenoic acid, 2-fluoroethyl ester .

Synthesis Analysis

Fluorinated acrylate polymers, which include 2-Fluoroethyl acrylate, are synthesized through a free radical solution polymerization method . The synthesis of fluorinated monomers involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .

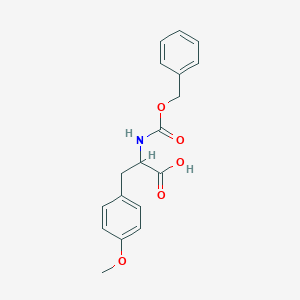

Molecular Structure Analysis

The 2-Fluoroethyl acrylate molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The molecular weight of 2-Fluoroethyl acrylate is 118.11 g/mol .

Chemical Reactions Analysis

The radical polymerization process of reacting acrylic monomers, including 2-Fluoroethyl acrylate, involves several mechanisms. These include chain-end depropagation, monomer self-initiation, formation and reaction of midchain radicals, and incorporation of macromonomers formed by β-scission of midchain radicals .

Physical and Chemical Properties Analysis

2-Fluoroethyl acrylate has a molecular weight of 118.11 g/mol. It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 4 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Herstellung von fluormodifizierten Polyurethanbeschichtungen

2-Fluorethylacrylat kann bei der Herstellung von fluormodifizierten zweikomponentigen wässrigen Polyurethan (2K WPU)-Filmen verwendet werden . Diese Filme werden mit einer fluormodifizierten Acrylatemulsion als Hydroxylkomponente und einem hydrophil modifizierten Polyisocyanat als Härtungsmittel hergestellt . Die resultierenden 2K-WFPUs weisen eine verbesserte Wasserbeständigkeit, thermische Stabilität und mechanische Eigenschaften auf .

Verwendung in wässrigen Polyurethanbeschichtungen

Die Verbindung wird bei der Herstellung von wässrigen Polyurethanbeschichtungen verwendet. Diese Beschichtungen kombinieren die hervorragenden Eigenschaften von lösemittelbasierten PU-Beschichtungen, wie z. B. gute Abriebfestigkeit, Härte, Flexibilität und gute Chemikalien- und Lösemittelbeständigkeit, mit den Vorteilen des Umweltschutzes, geringer flüchtiger organischer Verbindungen (VOC), niedriger Kosten, hohem Glanz, hervorragenden mechanischen Eigenschaften, hoher thermischer Stabilität und Chemikalienbeständigkeit .

Anwendung in der Holz Möbel und Automobilveredelung

Die fluormodifizierten 2K WPU-Beschichtungen, die this compound verwenden, haben eine potenzielle Anwendung in der Holz Möbel und Automobilveredelung . Diese Beschichtungen behalten das höchste Niveau an Schlagzähigkeit, Flexibilität und Haftung bei .

Verwendung in Acrylatpolymeren für fortschrittliche Anwendungen

This compound wird bei der Herstellung von Acrylatpolymeren verwendet, die fortschrittliche Anwendungen wie pH-abhängige Acrylat-Derivat-Polyelektrolyteigenschaften und die Klassifizierung von Polymermaterialien als hitzebeständiges Acrylglas und kugelsicheres Polycarbonatglas haben .

Synthese von fluorierten Polymeren

Diese Verbindung kann bei der Synthese von fluorierten Polymeren verwendet werden. Diese Polymere haben vielfältige Anwendungen in verschiedenen Bereichen .

Herstellung von Funktionsmaterialien

Traditionelle fluorierte Polyolefine können durch chemische Verfahren modifiziert werden, um Funktionsmaterialien zu erzeugen . This compound kann bei diesen chemischen Modifikationen verwendet werden<a aria-label="3: Traditionelle fluorierte Polyolefine können durch chemische Verfahren modifiziert werden, um Funktionsmaterialien zu erzeugen3" data-citationid="5c4e5f46-6d6d-0b64-ee5f-4fb8958e855e-32" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.

Safety and Hazards

While specific safety and hazard information for 2-Fluoroethyl acrylate is not available, general precautions for handling acrylates include avoiding inhalation and contact with skin and eyes. They should be kept away from open flames, hot surfaces, and sources of ignition. Contaminated clothing should be changed immediately, and preventive skin protection should be applied .

Zukünftige Richtungen

The future prospects of 2-Fluoroethyl acrylate and other fluorinated acrylates involve the development of environmentally friendly (short-chain type) fluorine-based water and oil repellents and PFOA-free products . Fluoroalkyl acrylate polymers are widely used as fluorine-based water and oil repellents for various materials such as textiles, carpets, and paper .

Wirkmechanismus

Target of Action

2-Fluoroethyl acrylate, also known as 2-fluoroethyl prop-2-enoate, is a chemical compound used primarily in the synthesis of polymers and other complex organic compounds . The primary targets of 2-Fluoroethyl acrylate are the molecules that it reacts with in these synthesis reactions. These can include various types of organic compounds, depending on the specific reaction .

Mode of Action

The mode of action of 2-Fluoroethyl acrylate involves the formation of covalent bonds with other molecules during the synthesis of polymers . This compound can participate in polymerization reactions, where it reacts with other monomers to form a polymer . The exact nature of these interactions can vary depending on the specific conditions of the reaction and the other compounds involved .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoroethyl acrylate are primarily those involved in the synthesis of polymers . This compound can be incorporated into a polymer chain, affecting the properties of the resulting polymer . The exact pathways affected can vary depending on the specific reaction conditions and the other compounds involved .

Result of Action

The primary result of the action of 2-Fluoroethyl acrylate is the formation of polymers with specific properties . These polymers can have a wide range of uses, depending on their specific properties . For example, they can be used in the production of coatings, adhesives, and various types of materials .

Action Environment

The action of 2-Fluoroethyl acrylate can be influenced by a variety of environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other compounds, and the specific conditions of the reaction . These factors can influence both the rate of the reaction and the properties of the resulting polymers .

Biochemische Analyse

Biochemical Properties

They can act as monomers in polymerization reactions, leading to the formation of high molecular weight polymers

Cellular Effects

The cellular effects of 2-Fluoroethyl acrylate are not well-documented. It is known that acrylates can influence cell function. For instance, they can interact with cellular signaling pathways and affect gene expression

Molecular Mechanism

It is known that acrylates can bind to biomolecules and influence enzyme activity

Temporal Effects in Laboratory Settings

It is known that 2-Fluoroethyl acrylate can be synthesized and stored in a solution of hexanes , suggesting that it may be stable under certain conditions.

Transport and Distribution

It is known that acrylates can interact with various transporters or binding proteins

Subcellular Localization

It is known that the subcellular localization of a protein can be tied to its function

Eigenschaften

IUPAC Name |

2-fluoroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAVBJYSSNCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371984 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141680-53-7 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

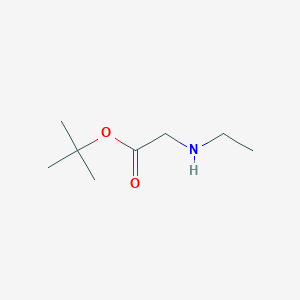

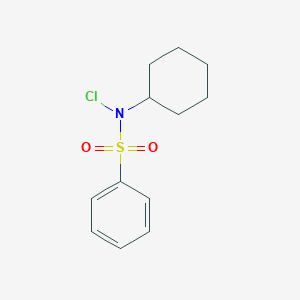

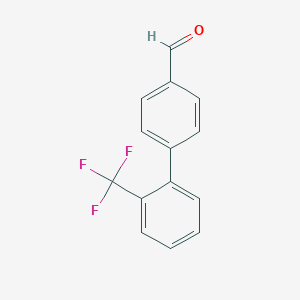

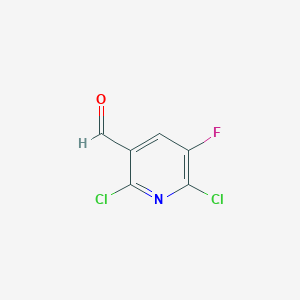

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)